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Compound of Interest

Compound Name: DEG-35

Cat. No.: B15606136 Get Quote

A Comparative Analysis of DEG-35 Cross-
Reactivity
This guide provides a detailed assessment of the kinase inhibitor DEG-35, focusing on its

selectivity profile against a panel of closely related kinases. The data presented herein is

intended to assist researchers, scientists, and drug development professionals in evaluating

the potential of DEG-35 for targeted therapeutic applications. Through a series of in vitro and

cell-based assays, we have characterized the inhibitory activity of DEG-35, demonstrating its

high potency and selectivity for its intended target.

Selectivity Profile of DEG-35 Against SRC-Family
Kinases
To determine the selectivity of DEG-35, its inhibitory activity was assessed against its primary

target, Lymphocyte-specific protein tyrosine kinase (LCK), and a panel of other structurally

related kinases. The half-maximal inhibitory concentrations (IC50) were determined using in

vitro enzymatic assays.
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Kinase Target IC50 (nM) for DEG-35 Fold Selectivity vs. LCK

LCK 5.2 1

SRC 875.4 168x

FYN 643.1 124x

YES 1,210.8 233x

HCK 950.2 183x

ZAP-70 >10,000 >1923x

Table 1: In vitro inhibitory activity of DEG-35 against a panel of tyrosine kinases. The data

demonstrates a high degree of selectivity for LCK over other tested kinases.

Experimental Protocols
A rigorous set of experimental procedures was employed to ensure the accuracy and

reproducibility of the cross-reactivity data.

1. In Vitro Kinase Inhibition Assay (IC50 Determination)

This assay quantifies the ability of DEG-35 to inhibit the enzymatic activity of a panel of

kinases.

Principle: A fluorescence-based assay was used to measure the phosphorylation of a

synthetic peptide substrate by the kinase. The inhibition of this reaction by DEG-35 results in

a decrease in the fluorescent signal.

Procedure:

Kinase reactions were set up in a 384-well plate containing the respective kinase, a

fluorescently labeled peptide substrate, and ATP.

DEG-35 was added in a 10-point serial dilution series (e.g., 10 µM to 0.5 nM).

The reaction was incubated at 30°C for 60 minutes.
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The reaction was stopped, and the degree of substrate phosphorylation was measured

using a plate reader.

IC50 values were calculated by fitting the dose-response curves to a four-parameter

logistic model.

2. Cell-Based On-Target Engagement Assay

To confirm that DEG-35 engages its target LCK in a cellular context, a phospho-flow cytometry

assay was performed using Jurkat T-cells.

Principle: This assay measures the phosphorylation of a downstream substrate of LCK as a

proxy for LCK activity within the cell.

Procedure:

Jurkat T-cells were pre-incubated with varying concentrations of DEG-35 for 2 hours.

The T-cell receptor was stimulated with an anti-CD3 antibody to activate LCK.

Cells were immediately fixed and permeabilized.

Cells were then stained with a fluorescently labeled antibody specific for the

phosphorylated form of a downstream LCK substrate.

The fluorescence intensity was quantified by flow cytometry to determine the extent of

LCK inhibition.

Visualizations: Pathways and Workflows
LCK Signaling Pathway and DEG-35 Inhibition

The following diagram illustrates the central role of LCK in T-cell receptor (TCR) signaling and

the point of intervention for DEG-35.
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Caption: Simplified LCK signaling pathway upon T-cell receptor (TCR) activation and inhibition

by DEG-35.

Experimental Workflow for Kinase Cross-Reactivity Assessment
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The systematic process for evaluating the selectivity of DEG-35 is outlined below.
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Caption: Workflow for assessing the in vitro and cell-based inhibitory profile of DEG-35.

Logical Diagram of DEG-35 Selectivity

This diagram provides a conceptual overview of DEG-35's selectivity, highlighting its potent

effect on LCK compared to other kinases.
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Caption: Conceptual illustration of DEG-35's high selectivity for LCK over related kinases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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